molecular formula C14H20N2O2 B061436 tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 171049-41-5

tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No. B061436
CAS RN: 171049-41-5
M. Wt: 248.32 g/mol
InChI Key: AGRBXKCSGCUXST-UHFFFAOYSA-N
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Description

Tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate, also known as tert-butyl 7-azaindole-3-carboxylate, is a compound that has been used in various fields of scientific research. It is a versatile compound with a wide range of applications, from organic synthesis to medicinal chemistry. Its structure consists of a tert-butyl group attached to an azaindole ring with a carboxyl group at the end. This compound has been studied for its potential use in drug development, as a ligand in metal complexes, and as a catalyst in organic synthesis.

Scientific Research Applications

  • Tert-Butoxycarbonylation Reagent Development : Saito, Ouchi, and Takahata (2002, 2006, 2009) have worked on the development of tert-butoxycarbonylation reagents such as 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI). BBDI is used for the tert-butoxycarbonylation of acidic proton-containing substrates like phenols, aromatic and aliphatic amine hydrochlorides, and aromatic carboxylic acids without a base. These reactions are chemoselective and yield high results under mild conditions (Saito, Ouchi, & Takahata, 2002) (Saito, Ouchi, & Takahata, 2006) (Saito & Takahata, 2009).

  • Synthesis of Tetrahydroisoquinolines : Huber and Seebach (1987) demonstrated the synthesis of tetrahydroisoquinolines by diastereoselective alkylation at the 1-position of phenylalanine-derived precursors. This method involves the use of (tert-butyl)lithium in THF and leads to the creation of various amino-acid derivatives and isoquinoline alkaloids (Huber & Seebach, 1987).

  • Cascade Recyclization Studies : Ivanov (2020) explored the treatment of tert-butyl 2-(7-bromo-3-tert-butyl-8-R-4-oxopyrazolo[5,1-c][1,2,4]triazin-1(4H)-yl)acetates with alkyl lithiums, leading to the formation of tert-butyl 7-amino-3-tert-butyl-8-R-2-oxo-1,2-dihydropyrrolo[1,2-b][1,2,4]triazine-6-carboxylates. This study highlights the versatility of tert-butyl derivatives in complex organic reactions (Ivanov, 2020).

  • Synthesis and Applications in Drug Development : O’Neill et al. (2009) discussed the selection and preclinical evaluation of N-tert-butyl isoquine (GSK369796) as an affordable and effective antimalarial drug. This study demonstrates the use of tert-butyl derivatives in the development of new pharmaceuticals (O’Neill et al., 2009).

properties

IUPAC Name

tert-butyl 7-amino-3,4-dihydro-1H-isoquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-7-6-10-4-5-12(15)8-11(10)9-16/h4-5,8H,6-7,9,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGRBXKCSGCUXST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80622143
Record name tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate
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Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

171049-41-5
Record name tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate
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URL https://commonchemistry.cas.org/detail?cas_rn=171049-41-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80622143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 7-amino-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
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Synthesis routes and methods I

Procedure details

Pd(OH)2 (330.0 mg) was added to a stirring solution of tert-butyl 3,4-dihydro-7-nitroisoquinoline-2(1H)-carboxylate (3.3 g, 12.0 mmol) in MeOH (56 mL) under N2 atmosphere. The reaction mixture was stirred under H2 (1 atm) at room temperature for 72 h. The solid was removed by filtration through Celite. The filtrate was concentrated and purified by column chromatography (15-35% EtOAc-Hexanes) to provide tert-butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate (DC-6) as a pink oil (2.0 g, 69%). 1H NMR (400 MHz, DMSO-d6) δ 6.79 (d, J=8.1 Hz, 1H), 6.40 (dd, J=8.1, 2.3 Hz, 1H), 6.31 (s, 1H), 4.88 (s, 2H), 4.33 (s, 2H), 3.48 (t, J=5.9 Hz, 2H), 2.58 (t, J=5.9 Hz, 2H), 1.42 (s, 9H); HPLC ret. time 2.13 min, 10-99% CH3CN, 5 min run; ESI-MS 249.0 m/z (MH+).
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
Quantity
56 mL
Type
solvent
Reaction Step One
Quantity
330 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

The nitro compound obtained above (4.1 g, 14.7 mmol) was dissolved in MeOH (80 mL) and hydrogenated in the presence of 10% Pd/C (0.3 g), according to General Procedure H. Workup afforded 7-amino-2-Boc-1,2,3,4-tetrahydroisoquinoline (2-Boc-TIQ aniline (3.6 g, 98% yield) as a light-brown solid.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.3 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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